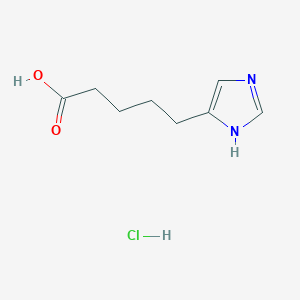

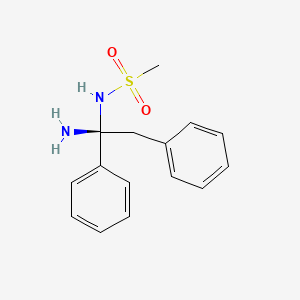

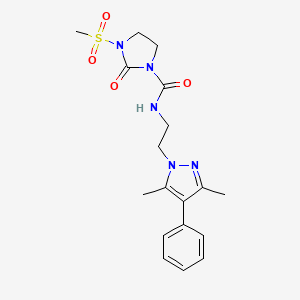

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride, commonly known as histidine, is an essential amino acid that is found in many proteins and enzymes. It is important for the proper functioning of the immune system, digestion, and the nervous system. In

Scientific Research Applications

Medicine

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , antiviral properties, and enzyme inhibitors .

Agriculture

Imidazole derivatives also act as selective plant growth regulators , fungicides , and herbicides . Some substituted 4,5-dihydro-1H-imidazol-5-ones, which contain a highly strained spiro structure, belong to selective and non-toxic herbicides .

Synthetic Chemistry

In the field of synthetic chemistry, imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions . They are synthesized by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This is due to the demand for environmentally friendly methods in chemical organic synthesis .

Functional Materials

Imidazoles are utilized in the development of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Catalysis

Imidazoles are also used in catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Solar Cells and Other Optical Applications

Emerging research into dyes for solar cells and other optical applications has also been noted . The regiocontrolled synthesis of substituted imidazoles is crucial for these applications .

Mechanism of Action

Target of Action

The primary targets of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Mode of Action

The mode of action of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride Its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride As research progresses, more information about the effects of this compound will become available .

properties

IUPAC Name |

5-(1H-imidazol-5-yl)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c11-8(12)4-2-1-3-7-5-9-6-10-7;/h5-6H,1-4H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYLCLZTXJJENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2579431.png)

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)

![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)

![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)